molecular formula C21H21NO4 B2911220 7-(2-Morpholin-4-ylethoxy)-3-phenylchromen-4-one CAS No. 903184-91-8

7-(2-Morpholin-4-ylethoxy)-3-phenylchromen-4-one

Cat. No. B2911220
CAS RN: 903184-91-8
M. Wt: 351.402
InChI Key: CUFSLWZHTXGJBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-(2-Morpholin-4-ylethoxy)-3-phenylchromen-4-one” is a complex organic molecule. It seems to contain a morpholine ring, which is a common feature in many pharmaceuticals .

Mechanism of Action

Target of Action

The primary target of 7-(2-Morpholin-4-ylethoxy)-3-phenylchromen-4-one is the Fms-like tyrosine kinase 3 (FLT3) . FLT3 is a receptor tyrosine kinase, a type of protein that is involved in the regulation of cell growth and division . Mutations in FLT3 are among the most common in acute myeloid leukemia, leading to constitutively active FLT3 and thus poorer overall survival and higher risk of relapse .

Mode of Action

7-(2-Morpholin-4-ylethoxy)-3-phenylchromen-4-one acts as a FLT3 inhibitor . It binds to the FLT3 receptor, blocking its activity and preventing the uncontrolled cell growth that is characteristic of many types of cancer . This compound also demonstrates inhibitory activity toward FLT3 with internal tandem duplication (ITD), although with a 10-fold lower affinity compared to wild-type FLT3 .

Biochemical Pathways

The inhibition of FLT3 by 7-(2-Morpholin-4-ylethoxy)-3-phenylchromen-4-one affects the FLT3 signaling pathway , which plays a crucial role in the survival and proliferation of hematopoietic stem cells and progenitor cells . By blocking FLT3, this compound disrupts the signaling pathway, leading to the death of cancer cells that rely on this pathway for growth and survival .

Pharmacokinetics

Similar compounds are known to have good oral bioavailability and are metabolized primarily by the liver

Result of Action

The result of the action of 7-(2-Morpholin-4-ylethoxy)-3-phenylchromen-4-one is the inhibition of cancer cell growth . By blocking the activity of FLT3, this compound prevents the uncontrolled cell proliferation that is characteristic of many types of cancer . This can lead to a reduction in tumor size and potentially improve patient outcomes .

Safety and Hazards

The safety data sheet for a related compound, “4-(2-Morpholin-4-ylethoxy)benzonitrile”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

7-(2-morpholin-4-ylethoxy)-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-21-18-7-6-17(25-13-10-22-8-11-24-12-9-22)14-20(18)26-15-19(21)16-4-2-1-3-5-16/h1-7,14-15H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFSLWZHTXGJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Morpholin-4-ylethoxy)-3-phenylchromen-4-one

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